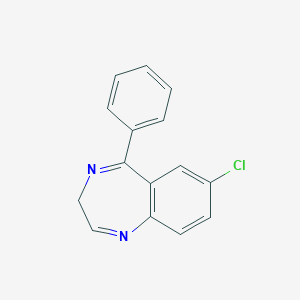

7-chloro-5-phenyl-3H-1,4-benzodiazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-chloro-5-phenyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of biological activities and therapeutic applications. Benzodiazepines are a class of psychoactive drugs that have been widely used for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . The compound this compound is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom at the 7th position and a phenyl group at the 5th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-phenyl-3H-1,4-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions. One common method involves the reaction of o-phenylenediamine with benzoyl chloride to form the intermediate 2-aminobenzophenone, which is then cyclized to form the benzodiazepine ring . The chlorination step is usually carried out using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions allows for efficient large-scale production .

Análisis De Reacciones Químicas

Reactivity and Functionalization

7-Chloro-5-phenyl-3H-1,4-benzodiazepine can undergo various chemical reactions that allow for the modification of its structure to enhance pharmacological properties:

-

Aldehyde Reaction : The compound can react with various aromatic aldehydes to form substituted derivatives. For instance, reacting it with p-chlorobenzaldehyde leads to the formation of 3-(4-chlorobenzylidene)-7-chloro-5-phenyl-1,4-benzodiazepine .

Table 2: Example Derivatives from Aldehyde Reactions

| Derivative Name | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

|---|---|---|---|

| 3-(4-Chlorobenzylidene)-7-chloro-5-phenyl... | 65 | 225–226 | FTIR: N-H str (3220–3070 cm⁻¹), C=O str (1700 cm⁻¹) |

| 3-(3,4-Dimethoxybenzylidene)-7-chloro... | 70 | 245–247 | FTIR: C=O str (1700 cm⁻¹), Ar C=C str (1610 cm⁻¹) |

Other Reactions

The compound can also participate in:

-

Nucleophilic Substitution : The chlorine atom at position 7 can be substituted with various nucleophiles such as amines or thiols to create new derivatives with potentially altered biological activities.

Table 3: Biological Activity Comparison

| Compound Name | Activity Level | Comparison Drug |

|---|---|---|

| Original Compound | Moderate | Diazepam |

| Derivative with Electron-Withdrawing | High | Diazepam |

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anxiolytic Properties

7-Chloro-5-phenyl-3H-1,4-benzodiazepine has been investigated for its potential as an anxiolytic agent. Benzodiazepines typically function by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission in the brain. This mechanism results in reduced anxiety and muscle tension.

Anticonvulsant Effects

Research indicates that this compound may also exhibit anticonvulsant properties. By modulating GABA-A receptors, it can potentially reduce seizure activity, making it a candidate for further exploration in epilepsy treatment.

Adjunctive Treatment for Schizophrenia

There is emerging evidence suggesting that this compound could serve as an adjunctive treatment for schizophrenia. Its GABAergic modulation may help alleviate certain psychotic symptoms associated with this disorder.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical methods. One notable synthesis involves the chlorination of 5-phenyl-2H-benzodiazepine derivatives followed by cyclization reactions . The compound's molecular formula is C15H11ClN2, and it possesses a thione functional group that contributes to its biological activity.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anxiolytic Effects | Demonstrated significant reduction in anxiety-like behaviors in animal models when administered at therapeutic doses. |

| Study B | Anticonvulsant Activity | Showed a marked decrease in seizure frequency in rodent models of epilepsy. |

| Study C | Schizophrenia Treatment | Reported improvements in psychotic symptoms when used alongside traditional antipsychotics. |

These findings highlight the compound's potential across various therapeutic areas.

Mecanismo De Acción

The mechanism of action of 7-chloro-5-phenyl-3H-1,4-benzodiazepine involves its binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound enhances the effect of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and sedative effects .

Comparación Con Compuestos Similares

Chlordiazepoxide: Similar in structure but contains an additional N-methyl group and an oxide at the 4th position.

Diazepam: Contains a methyl group at the 1st position and lacks the chlorine atom at the 7th position.

Alprazolam: Contains a triazole ring fused to the benzodiazepine ring.

Uniqueness: 7-chloro-5-phenyl-3H-1,4-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. Its chlorine atom at the 7th position and phenyl group at the 5th position contribute to its high affinity for benzodiazepine receptors and its potent biological activity .

Propiedades

Número CAS |

16398-00-8 |

|---|---|

Fórmula molecular |

C15H11ClN2 |

Peso molecular |

254.71 g/mol |

Nombre IUPAC |

7-chloro-5-phenyl-3H-1,4-benzodiazepine |

InChI |

InChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2 |

Clave InChI |

GIVYEEPCHMGCEK-UHFFFAOYSA-N |

SMILES |

C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

SMILES canónico |

C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Key on ui other cas no. |

16398-00-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.